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Compound of Interest

Compound Name: Benzylmalonic acid

Cat. No.: B119931 Get Quote

Comparative Spectroscopic Analysis of
Benzylmalonic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of experimental spectral data for

Benzylmalonic acid against established spectral databases. The information presented herein

is intended to support research and development activities by offering a consolidated resource

for the identification and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectral data for Benzylmalonic acid obtained from

various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Solvent

~7.2-7.4 Multiplet 5H
Aromatic protons

(C₆H₅)
DMSO-d₆

~3.8 Triplet 1H
Methine proton (-

CH(COOH)₂)
DMSO-d₆

~3.1 Doublet 2H

Methylene

protons (-CH₂-

Ph)

DMSO-d₆

~12.5 Broad Singlet 2H
Carboxylic acid

protons (-COOH)
DMSO-d₆

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and

instrument calibration.

¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment Solvent

~171
Carboxylic acid carbon (-

COOH)
Not specified

~138
Quaternary aromatic carbon

(C-CH₂)
Not specified

~129 Aromatic carbons Not specified

~128 Aromatic carbons Not specified

~127 Aromatic carbon Not specified

~53 Methine carbon (-CH(COOH)₂) Not specified

~35 Methylene carbon (-CH₂-Ph) Not specified

Source: PubChem.[1]
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Description of Vibration

~3000 (broad) O-H stretch (carboxylic acid)

~1700 C=O stretch (carboxylic acid)

~1400-1500 C=C stretch (aromatic ring)

~1200-1300 C-O stretch and O-H bend

~700-800 C-H bend (aromatic)

Source: Data compiled from various spectral databases.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

194 [M]⁺ Molecular Ion

149 [M - COOH]⁺

91 100% [C₇H₇]⁺ (Tropylium ion)

Source: PubChem, NIST Chemistry WebBook.[1]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of Benzylmalonic acid is dissolved in a deuterated

solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 400 MHz) is used for analysis.

[1]
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR,

typically 8-16 scans are acquired. For ¹³C NMR, a larger number of scans are necessary to

achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Approximately 1-2 mg of dry Benzylmalonic acid is ground to a fine powder using an

agate mortar and pestle.

About 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

The sample and KBr are thoroughly mixed and ground together.

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure

(several tons) to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and

the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of

a pure KBr pellet is also acquired for background correction.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the solid Benzylmalonic acid is introduced into the

mass spectrometer, often via a direct insertion probe. The sample is then vaporized by

heating.

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like Benzylmalonic acid.

Sample Preparation Spectroscopic Analysis Data Output

Sample

Dissolve in
Deuterated Solvent for NMR

Grind with KBr
& Press Pellet

 for FT-IR

Heat to Vaporize

 for MS

NMR

FTIR

MS

NMR Spectrum

IR Spectrum

Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Benzylmalonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b119931#cross-referencing-experimental-data-of-benzylmalonic-acid-with-spectral-databases
https://www.benchchem.com/product/b119931#cross-referencing-experimental-data-of-benzylmalonic-acid-with-spectral-databases
https://www.benchchem.com/product/b119931#cross-referencing-experimental-data-of-benzylmalonic-acid-with-spectral-databases
https://www.benchchem.com/product/b119931#cross-referencing-experimental-data-of-benzylmalonic-acid-with-spectral-databases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b119931?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

